2(3H)-Benzothiazolone, 3-(phenylsulfonyl)-
Description
Significance of Benzothiazolone Scaffolds in Modern Organic Synthesis
The benzothiazole (B30560) moiety, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, and its derivatives are of immense importance in organic synthesis and medicinal chemistry. nist.govnih.gov The 2(3H)-benzothiazolone core, in particular, is a versatile building block for the synthesis of a variety of heterocyclic compounds. chemimpex.com This scaffold is present in numerous molecules that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. nih.gov The reactivity of the benzothiazolone ring system allows for modifications at various positions, enabling the generation of diverse chemical libraries for drug screening.
The parent compound, 2(3H)-benzothiazolone, is a white to off-white crystalline powder with established physical and chemical properties.
Table 1: Physicochemical Properties of 2(3H)-Benzothiazolone
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅NOS |
| Molecular Weight | 151.19 g/mol |
| Melting Point | 136 - 141 °C |
| CAS Number | 934-34-9 |
Data sourced from PubChem CID 13625 and Chem-Impex. nih.govchemimpex.com
Historical Context of N-Sulfonylated Heterocycles
The incorporation of a sulfonyl group, particularly an N-sulfonyl group, into heterocyclic structures has a rich history in medicinal chemistry. N-sulfonylated heterocycles are key structural motifs in a variety of therapeutic agents. nih.gov The sulfonamide group can act as a versatile pharmacophore, influencing the physicochemical properties of a molecule, such as its acidity, lipophilicity, and ability to form hydrogen bonds. This, in turn, can significantly impact the molecule's pharmacokinetic and pharmacodynamic profile. Historically, the development of sulfonamide antibiotics marked a turning point in the treatment of bacterial infections. Since then, the N-sulfonyl group has been integrated into a wide range of heterocyclic systems to explore and modulate their biological activities.
Rationale for Focused Research on 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)-
The specific rationale for investigating 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- stems from the synergistic potential of its two core components. The benzothiazolone scaffold provides a proven platform for biological activity, while the N-phenylsulfonyl group offers a means to fine-tune these properties.
Research into structurally similar compounds, such as benzothiazole-based N-(phenylsulfonyl)amides, has revealed their potential as potent and selective modulators of biological targets. For instance, a series of N-(phenylsulfonyl)amides containing the benzothiazole scaffold were identified as novel antagonists of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. nih.gov This discovery highlights the potential of the N-phenylsulfonyl benzothiazole framework in the development of new therapeutic agents.
Furthermore, the synthesis of various indole (B1671886) derivatives bearing a phenylsulfonyl group and coupled with benzothiazole moieties has been explored, with the resulting compounds exhibiting analgesic activity. asianpubs.org These findings suggest that the combination of a benzothiazole ring with a phenylsulfonyl group can lead to compounds with significant biological effects.
While specific research focusing exclusively on 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- is not extensively documented in publicly available literature, the established biological significance of both the benzothiazolone scaffold and N-sulfonylated heterocycles provides a strong impetus for its synthesis and evaluation. The exploration of this compound and its derivatives could lead to the discovery of new molecules with unique therapeutic potential.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61381-64-4 |
|---|---|
Molecular Formula |
C13H9NO3S2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C13H9NO3S2/c15-13-14(11-8-4-5-9-12(11)18-13)19(16,17)10-6-2-1-3-7-10/h1-9H |
InChI Key |
ALWUCZNMPAKHJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 3h Benzothiazolone, 3 Phenylsulfonyl and Its Precursors
Strategies for the Construction of the 2(3H)-Benzothiazolone Core
The formation of the 2(3H)-benzothiazolone ring system is a critical step and can be achieved through several synthetic pathways. These methods often involve the cyclization of appropriately substituted benzene (B151609) derivatives.
Cyclization reactions are fundamental to the synthesis of the benzothiazole (B30560) framework. These reactions typically involve the formation of the thiazole (B1198619) ring fused to a benzene ring, starting from ortho-substituted anilines.
Oxidative cyclization is a prominent method for constructing the benzothiazole core. This approach often utilizes an oxidizing agent to facilitate the intramolecular cyclization of a thioanilide or a related precursor. A common starting material is 2-aminothiophenol (B119425), which can be reacted with various reagents to form an intermediate that subsequently cyclizes under oxidative conditions. For instance, the reaction of 2-aminothiophenols with aldehydes, followed by oxidation, is a widely used route. nih.govnih.gov Various oxidizing agents, including hydrogen peroxide/hydrochloric acid, have been employed to promote this transformation efficiently. nih.gov Another approach involves the oxidative cyclization of N-arylthioureas, which can be catalyzed by transition metals like ruthenium(III) chloride. asianpubs.org
A metal-free alternative for this cyclization involves the use of iodine as both an electrophilic reagent and an oxidant. This method allows for the transformation of 2-(styrylthio)anilines into 2-substituted benzothiazoles under relatively mild conditions. nih.gov The reaction proceeds through iodine activation of the substrate, followed by nucleophilic addition, elimination of hydrogen iodide, and isomerization. nih.gov
Table 1: Examples of Oxidative Cyclization Reactions for Benzothiazole Synthesis
| Starting Materials | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Aminothiophenol, Aromatic Aldehydes | H2O2/HCl, Ethanol (B145695), Room Temperature | 2-Arylbenzothiazoles | nih.gov |
| N-Arylthioureas | RuCl3 (cat.), Oxidant | 2-Aminobenzothiazoles | asianpubs.org |
| 2-(Styrylthio)anilines | Iodine, 1,2-Dichloroethane, 80°C | 2-Substituted Benzothiazoles | nih.gov |
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like benzothiazoles from simple starting materials in a single synthetic operation. These reactions are highly valued in medicinal chemistry for their ability to generate diverse molecular libraries. For the synthesis of the benzothiazole core, a one-pot reaction can involve the condensation of 2-aminothiophenol with aldehydes or other carbonyl-containing compounds. researchgate.net
For example, a one-pot synthesis of 2-substituted benzothiazoles can be achieved by reacting 2-aminothiophenol with various aldehydes in the presence of a catalyst. researchgate.net These methods are often advantageous due to their simplicity, reduced reaction times, and often environmentally friendly conditions.
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. In the context of benzothiazole synthesis, this strategy can be employed to introduce substituents at specific positions. A notable application is the synthesis of 7-substituted benzothiazole derivatives. google.com This can be achieved through a one-pot sequence involving the directed lithiation of N-(3-halophenyl)propanethioamides or N-(3-halophenyl)-tert-butylthionocarbamates, which then undergo cyclization via an aryne intermediate. The resulting aryllithium species can be quenched with various electrophiles to introduce the desired functional group at the 7-position. google.com
The synthesis of 3-methyl-2(3H)-benzothiazolone-7-carbaldehyde has been accomplished using a similar strategy, starting from O-methyl (3-fluorophenyl)carbamothioate. google.comnih.gov This involves conversion to a lithium thiolate, followed by ortho-metalation and subsequent reaction with dimethylformamide (DMF). nih.gov
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. These methods are highly effective for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of benzothiazole derivatives, palladium catalysts can be used to facilitate the intramolecular C-S bond formation.
One such method involves the catalytic C-H functionalization/C-S bond formation sequence starting from thiobenzanilides. This approach utilizes a palladium(II) catalyst in conjunction with a copper(I) co-catalyst to produce a variety of substituted benzothiazoles with good functional group tolerance. researchgate.netacs.org
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of benzothiazole and its derivatives has significantly benefited from this technology.
Rapid and efficient methods for the synthesis of 1,3-benzothiazol-2(3H)-one derivatives have been developed using microwave irradiation. mdpi.com These methods often involve the reaction of 2-aminothiophenol with various reagents under microwave conditions, which can dramatically reduce the reaction time. For instance, the condensation of 2-aminothiophenol with aldehydes can be efficiently carried out in a shorter time and with higher yields under microwave irradiation compared to conventional heating. The use of green solvents like glycerol (B35011) in microwave-assisted synthesis further enhances the environmental friendliness of these protocols.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzothiazoles
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Condensation of 2-aminothiophenol and aldehydes | Several hours | A few minutes | Significant | |
| Synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives | Longer reaction times | Shorter reaction times | Not specified | mdpi.com |
Synthesis of the Final Compound: 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)-
Once the 2(3H)-benzothiazolone core is synthesized, the final step involves the introduction of the phenylsulfonyl group onto the nitrogen atom at the 3-position. This is typically achieved through an N-sulfonylation reaction.
The reaction generally involves treating 2(3H)-benzothiazolone with benzenesulfonyl chloride in the presence of a base. The base is required to deprotonate the nitrogen of the benzothiazolone, making it nucleophilic enough to attack the electrophilic sulfur atom of the benzenesulfonyl chloride. Common bases used for this type of transformation include triethylamine (B128534) or pyridine (B92270). The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or tetrahydrofuran. In some cases, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be employed to enhance the reaction rate. asianpubs.org
A general procedure for the N-sulfonylation of a lactam, which is structurally analogous to 2(3H)-benzothiazolone, involves dissolving the lactam in a dry solvent like dichloromethane, adding a base such as triethylamine and a catalytic amount of DMAP. The mixture is cooled, and a solution of the sulfonyl chloride in the same solvent is added slowly. The reaction is then allowed to warm to room temperature and stirred until completion. asianpubs.org
Solvent-Free Synthesis Protocols
In recent years, the principles of green chemistry have driven the development of solvent-free synthetic methods to reduce environmental impact. For the synthesis of benzothiazole precursors, several efficient solvent-free protocols have been established.
One notable method involves the microwave-assisted condensation of 2-aminothiophenol with aliphatic aldehydes in the presence of a catalyst system composed of active carbon and silica (B1680970) gel. strath.ac.uk This approach provides 2-alkylbenzothiazoles in high yields without the need for a reaction solvent. strath.ac.uk Another significant solvent-free strategy is the synthesis of benzothiazolium iodide salts, which are valuable precursors for ionic liquids. nih.gov These salts have been prepared in good yields by reacting 2-substituted benzothiazoles with alkyl iodides under solvent-free conditions, with reaction temperatures ranging from ambient to 80 °C. nih.gov
While not strictly solvent-free, other environmentally conscious methods aim to minimize waste. For instance, a catalyst- and additive-free three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur has been developed for synthesizing 2-substituted benzothiazoles. nih.gov In this case, dimethyl sulfoxide (B87167) (DMSO) serves a dual role as both the solvent and the oxidant. nih.gov
Table 1: Examples of Solvent-Free or Green Synthesis of Benzothiazole Precursors
| Precursor Type | Reactants | Conditions | Yield |
|---|---|---|---|
| 2-Alkylbenzothiazoles | 2-Aminothiophenol, Aliphatic Aldehydes | Active Carbon/Silica Gel, Microwave Irradiation | High |
| Benzothiazolium Iodide Salts | 2-Substituted Benzothiazoles, Alkyl Iodides | Heat (RT - 80 °C), Solvent-Free | Good |
Installation of the Phenylsulfonyl Moiety at the N3 Position
The introduction of the phenylsulfonyl group onto the nitrogen of the 2(3H)-benzothiazolone ring is a key step in the synthesis of the target compound. This is typically achieved through sulfonylation reactions and can be viewed as a protection strategy for the N-H group.
The reaction of an N-H containing compound with phenylsulfonyl chloride is a standard method for creating N-sulfonyl derivatives. google.com Phenylsulfonyl chloride is an electrophilic reagent that readily reacts with nucleophiles like amines. google.com In the context of 2(3H)-benzothiazolone, the nitrogen atom, after deprotonation, acts as the nucleophile.
The sulfonylation is typically carried out in the presence of a base to deprotonate the N-H group, thereby increasing its nucleophilicity. Analogous reactions with similar heterocyclic systems provide insight into the likely conditions. For example, the N-sulfonylation of indole (B1671886) derivatives has been successfully performed using substituted benzenesulfonyl chlorides in the presence of 10% potassium hydroxide (B78521) (KOH). chemrxiv.org In another relevant synthesis, the reaction of 2-hydrazinyl-1,3-benzothiazole with various arenesulfonyl chlorides proceeds efficiently in refluxing ethanol or in dichloromethane with triethylamine (Et3N) as a base. nih.gov These examples suggest that the sulfonylation of 2(3H)-benzothiazolone would proceed under similar basic conditions to yield the desired 3-(phenylsulfonyl)-2(3H)-benzothiazolone.
Table 2: Analogous Conditions for N-Sulfonylation Reactions
| Substrate | Sulfonylating Agent | Base/Solvent | Key Conditions |
|---|---|---|---|
| Indole Derivative | Substituted Benzenesulfonyl Chloride | 10% KOH | Shaking at room temperature |
| 2-Hydrazinyl-1,3-benzothiazole | Arenesulfonyl Chloride | Et3N / Dichloromethane | Stirring with sequential addition of reagents |
The transformation of an amine or related N-H functionality into a less reactive derivative is a common tactic in multi-step organic synthesis, known as a protecting group strategy. researchgate.net The phenylsulfonyl group can itself be considered a robust protecting group for the nitrogen atom of the benzothiazolone ring.
The N-H group in 2(3H)-benzothiazolone is part of a lactam-like structure and exhibits reactivity similar to amides and other N-H containing heterocycles. A variety of protecting groups are available for amines that could be applied to this system. researchgate.net Common examples include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are widely used due to their reliable installation and well-established cleavage methods. researchgate.netnih.gov
The phenylsulfonyl group, along with related arylsulfonyl groups like p-toluenesulfonyl (tosyl) and nitrobenzenesulfonyl (nosyl), are among the most stable amine protecting groups. nih.gov Their strong electron-withdrawing nature significantly reduces the nucleophilicity of the nitrogen atom. youtube.com This stability makes them suitable for syntheses involving harsh reaction conditions where other protecting groups might fail. nih.gov However, this same stability also presents a significant challenge when the group needs to be removed. nih.gov
The removal of the N-phenylsulfonyl group is a chemically challenging transformation due to the high stability of the N-S bond in sulfonamides. nih.gov Cleavage typically requires harsh reductive or acidic conditions. youtube.com
Reductive Cleavage: A variety of reductive methods have been developed over the years.
Dissolving Metal Reductions: Classic methods often employ alkali metals, such as lithium or sodium, in liquid ammonia. youtube.com Sodium amalgam is another effective, albeit highly reactive, agent for this purpose. wikipedia.org More recently, alkali metals supported on silica gel have been introduced as effective reagents for cleaving N-tosyl groups. google.com
Hydride Reagents: Complex metal hydrides like sodium bis(2-methoxyethoxy)aluminum hydride have been shown to reductively cleave sulfonamides. acs.org
Modern Methods: To circumvent the harshness of traditional methods, newer protocols have emerged. These include the use of neutral organic "super-electron-donor" reagents that can achieve the cleavage under metal-free conditions. strath.ac.uk Photocatalytic methods, utilizing organophotocatalysts like thioureas in the presence of a mild reducing agent, also offer a light-driven pathway for desulfonylation. chemrxiv.org Samarium(II) iodide has also been employed for the reductive cleavage of N-tosyl amides, particularly after activation of the amide nitrogen. organic-chemistry.org
Acidic Cleavage: Hydrolysis of sulfonamides can be achieved with concentrated aqueous acid, often in conjunction with heat. youtube.com However, these conditions are often incompatible with other sensitive functional groups within a molecule. organic-chemistry.org
Table 3: Summary of Cleavage Methods for N-Phenylsulfonyl Groups
| Method Type | Reagents | Conditions | Characteristics |
|---|---|---|---|
| Dissolving Metal Reduction | Sodium or Lithium in liquid NH3 | Low Temperature | Classic, powerful, but harsh |
| Metal Amalgam Reduction | Sodium Amalgam (Na/Hg) | Varies | Effective, but uses toxic mercury |
| Supported Metal Reduction | Alkali Metal-Silica Gel | THF, Room Temperature | Milder than traditional dissolving metal methods |
| Hydride Reduction | Sodium bis(2-methoxyethoxy)aluminum hydride | Varies | Alternative to dissolving metals |
| Photocatalytic Reduction | Thiourea, Tetrabutylammonium borohydride | Visible Light | Mild, metal-free organocatalysis |
| Super-Electron-Donor | Bisimidazolylidene | Room Temperature | Neutral, organic, metal-free |
N-Protection/Deprotection Strategies for 2(3H)-Benzothiazolones
Regioselective Synthesis of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)-
The synthesis of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- is highly regioselective. The sulfonylation occurs specifically at the nitrogen atom (the N-3 position) rather than at the oxygen or on the benzene ring. This selectivity is governed by the electronic properties of the 2(3H)-benzothiazolone molecule.
The proton on the nitrogen of the amide-like functionality is the most acidic proton in the molecule (excluding any other acidic substituents on the benzene ring). In the presence of a base, this proton is removed to form an ambident anion with negative charge density on both the nitrogen and the oxygen atoms. However, the nitrogen anion is generally more nucleophilic than the oxygen anion in S-N bond forming reactions of this type. Consequently, the nitrogen atom preferentially attacks the electrophilic sulfur atom of phenylsulfonyl chloride.
This regioselectivity is well-documented in related reactions. For instance, the alkylation of 1,3-benzothiazol-2(3H)-one with reagents like 1,2-dibromoethane (B42909) and the acylation with chloroacetyl chloride consistently yield the corresponding 3-substituted derivatives. acs.org This demonstrates the superior nucleophilicity of the nitrogen at position 3, which directs the regiochemical outcome of the reaction and ensures the specific formation of the N-sulfonylated product.
Green Chemistry Approaches in 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- Synthesis
The pursuit of sustainable chemical manufacturing has led to the development of greener synthetic routes for heterocyclic compounds, including 2(3H)-benzothiazolone and its derivatives. These approaches aim to reduce the environmental impact by employing safer solvents, reusable catalysts, and energy-efficient reaction conditions.
A notable green methodology for the synthesis of the precursor, 2(3H)-benzothiazolone, involves the synergistic use of water as a green reaction medium and an ionic liquid as a green catalyst. This approach offers an environmentally benign, facile, and efficient synthesis from structurally diverse 2-iodoanilines and potassium thiocyanate, resulting in excellent product yields. nih.govcdnsciencepub.com The use of water as a solvent is a cornerstone of green chemistry, and ionic liquids can offer advantages in terms of recyclability and unique reactivity. cdnsciencepub.com
Another key precursor, 2-aminothiophenol, can also be synthesized using green methodologies. These methods focus on sustainable pathways, including multicomponent reactions and both homogeneously and heterogeneously catalyzed reactions that adhere to green chemistry principles. wikipedia.org For instance, the synthesis of 2-aminothiophenes, a related class of compounds, has been achieved in water using ultrasound activation, which can lead to shorter reaction times and improved energy efficiency. wikipedia.org
The synthesis of the broader class of 2-substituted benzothiazoles, which includes the core structure of the target molecule, has been extensively studied under green conditions. These methods often involve the condensation of 2-aminothiophenol with various aldehydes or carboxylic acids. Key green aspects of these syntheses include:
Ultrasound and Microwave Irradiation: The use of alternative energy sources like ultrasound and microwaves can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes and under milder conditions compared to conventional heating. acs.orgnoaa.govasianpubs.orgrsc.org Ultrasound-assisted synthesis of 2-substituted benzothiazoles has been reported under solvent-free conditions using recyclable catalysts, highlighting the environmental benefits of this technique. noaa.govnj.govnih.gov
Solvent-Free Reactions: Conducting reactions without a solvent, or in the presence of a minimal amount of a benign solvent, is a key principle of green chemistry. Several methods for the synthesis of benzothiazole derivatives have been developed under solvent-free conditions, reducing volatile organic compound (VOC) emissions and simplifying product purification. rsc.org
Green Solvents: When a solvent is necessary, the use of environmentally friendly options such as water or glycerol is preferred. crdeepjournal.org Glycerol, a biodegradable and non-toxic solvent, has been used for the catalyst-free synthesis of 2-arylbenzothiazoles at ambient temperature. crdeepjournal.org
Reusable Catalysts: The development of heterogeneous or recyclable catalysts is crucial for sustainable chemical processes. Catalysts such as silica sulfuric acid and various metal-based nanocatalysts have been employed for the synthesis of benzothiazoles, allowing for easy separation and reuse. rsc.org
For the final step, the N-sulfonylation of 2(3H)-benzothiazolone to yield 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)-, green chemistry principles can also be applied. Traditional sulfonylation reactions often use stoichiometric amounts of base in volatile organic solvents. Greener alternatives for N-sulfonylation include:
Phase-Transfer Catalysis (PTC): PTC can facilitate the reaction between the 2(3H)-benzothiazolone anion and benzenesulfonyl chloride in a biphasic system, often using water as one of the phases and a phase-transfer catalyst to shuttle the reactants between the phases. This can reduce the need for anhydrous organic solvents and may allow for the use of more environmentally friendly bases. crdeepjournal.orgacsgcipr.orgslideshare.netnitrkl.ac.in
Solvent-Free Sulfonylation: The reaction can potentially be carried out under solvent-free conditions, for example, by reacting the neat starting materials at an elevated temperature, which would significantly reduce waste. sci-hub.se
Electrocatalysis: Electrosynthesis offers a green alternative to conventional methods by using electricity to drive chemical reactions, often avoiding the need for stoichiometric reagents. Electrocatalytic methods have been developed for the N-sulfonylation of azoles with sulfonyl hydrazides, which could be a potential route for the synthesis of the target compound. rsc.org
The following table summarizes some of the green chemistry approaches applicable to the synthesis of 2(3H)-benzothiazolone and its precursors.
| Synthetic Step | Green Chemistry Approach | Key Features | References |
| Synthesis of 2(3H)-Benzothiazolone | Water and Ionic Liquid Synergy | Environmentally benign, excellent yields. | nih.govcdnsciencepub.com |
| Synthesis of 2-Substituted Benzothiazoles | Ultrasound Irradiation | Faster reaction rates, solvent-free conditions, recyclable catalysts. | acs.orgnoaa.govasianpubs.orgnj.govnih.gov |
| Synthesis of 2-Substituted Benzothiazoles | Microwave Irradiation | Significant reduction in reaction time compared to conventional methods. | rsc.org |
| Synthesis of 2-Substituted Benzothiazoles | Green Solvents (e.g., Glycerol) | Catalyst-free, ambient temperature, biodegradable solvent. | crdeepjournal.org |
| N-Sulfonylation | Phase-Transfer Catalysis | Use of water as a solvent, reduced need for anhydrous organic solvents. | crdeepjournal.orgacsgcipr.orgslideshare.netnitrkl.ac.in |
| N-Sulfonylation | Solvent-Free Conditions | Reduced waste and VOC emissions. | sci-hub.se |
| N-Sulfonylation | Electrocatalysis | Avoids stoichiometric reagents, uses electricity as a clean reagent. | rsc.org |
Chemical Reactivity and Transformations of 2 3h Benzothiazolone, 3 Phenylsulfonyl
Electron Density Distribution and its Influence on Reactivity
While specific computational studies on the electron density distribution of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- are not extensively documented in publicly available literature, the electronic characteristics can be inferred from the nature of its substituents. The benzothiazolone nucleus itself contains a lactam-like structure with an embedded thiocarbamate-like moiety. The nitrogen atom's lone pair is delocalized into the carbonyl group and the benzene (B151609) ring.
The attachment of a phenylsulfonyl group to the nitrogen atom at the 3-position drastically alters this electron distribution. The potent electron-withdrawing nature of the sulfonyl group (-SO₂-) significantly reduces the electron density on the nitrogen atom. This has several consequences for the molecule's reactivity:
Increased Electrophilicity of the Carbonyl Carbon: The diminished electron-donating capability of the nitrogen atom enhances the electrophilic character of the carbonyl carbon (C2), making it more susceptible to nucleophilic attack.
Activation of the N-S Bond: The polarization of the nitrogen-sulfur bond is increased, rendering it a potential site for nucleophilic attack and subsequent cleavage.
Studies on related N-sulfonylated heterocyclic systems, such as coumarin-sulfonamide hybrids, have utilized Molecular Electron Density Theory to analyze the electronic structure and predict reaction selectivity. Similar computational analyses, including the calculation of electronic chemical potential and electrophilicity/nucleophilicity indices, would provide a more quantitative understanding of the reactivity of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)-. mdpi.com
Nucleophilic and Electrophilic Reactivity at Key Positions
The electronic landscape of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- defines its susceptibility to nucleophilic and electrophilic attack at several key positions.
The carbonyl carbon of the benzothiazolone ring is a primary electrophilic site. Due to the electron-withdrawing effect of the adjacent N-phenylsulfonyl group, this position is activated towards nucleophilic addition. Reactions with various nucleophiles can be anticipated, potentially leading to ring-opening products. For instance, strong nucleophiles like organometallic reagents or hydroxide (B78521) ions could attack the carbonyl group. The stability of the resulting tetrahedral intermediate would determine the final product, which could involve the cleavage of the amide bond.
The N-S bond in the N-phenylsulfonyl group is a critical reactive site. This bond is susceptible to nucleophilic cleavage. Research on benzothiazole (B30560) sulfones has demonstrated their reactivity towards biothiols. For example, the reaction of benzothiazole sulfones with thiols can lead to the cleavage of the S-N bond and the formation of sulfinic acids (RSO₂H). rsc.org This suggests that 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- could react with nucleophilic sulfur compounds, leading to the removal of the phenylsulfonyl group and the generation of 2(3H)-benzothiazolone.
The general reactivity of N-acyl and N-sulfonyl sulfenamides highlights the electrophilic nature of the sulfur atom in the S-N bond, making it a target for nucleophiles. nih.gov This principle can be extended to the N-sulfonyl group in the target molecule, where a nucleophile could attack the sulfur atom, leading to the cleavage of the N-S bond.
Stability and Degradation Pathways
The stability of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- is a critical aspect influencing its environmental fate and persistence. The molecule's structure, featuring a benzothiazolone core N-substituted with a phenylsulfonyl group, contains several functional groups that are susceptible to degradation under various environmental conditions. The primary points of potential cleavage are the sulfonamide (N-S) bond and the bonds within the benzothiazolone ring system. Degradation can be initiated by hydrolysis, photolysis, and thermal stress.
Hydrolytic Stability
The hydrolysis of the N-sulfonyl bond is a recognized degradation pathway for sulfonamides, although they are generally more stable to hydrolysis than amides or esters. youtube.comchemguide.co.uk The rate and mechanism of hydrolysis are significantly influenced by pH.
Under acidic conditions, the sulfonamide bond (S-N) can undergo cleavage. nih.gov The reaction is often promoted by the protonation of the nitrogen atom, which makes the sulfonyl sulfur more susceptible to nucleophilic attack by water. nih.gov This would lead to the formation of benzenesulfonic acid and 2(3H)-benzothiazolone.
In alkaline media, hydrolysis of amides and sulfonamides can also occur, typically involving nucleophilic attack by a hydroxide ion. chemguide.co.ukresearchgate.net For N,N-disubstituted sulfonamides, this process can be slower. The benzothiazolone ring itself contains an amide-like lactam structure which can also be susceptible to hydrolysis, particularly under strong basic conditions, which would lead to the opening of the heterocyclic ring.
Photolytic Degradation
The sulfonamide bond has been shown to be relatively susceptible to photolytic cleavage. nih.gov Irradiation with ultraviolet (UV) light, particularly at wavelengths around 254 nm, can induce the breakdown of the N-S bond. nih.gov This photolytic instability suggests that sunlight could be a contributing factor to the degradation of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- in the environment. The cleavage is not typically observed at wavelengths greater than 300 nm. nih.gov
The benzothiazole moiety itself is also photoactive. Studies on the photodegradation of benzothiazole have shown that it can be decomposed in the presence of photosensitizers or under UV irradiation, often involving the generation of reactive oxygen species like hydroxyl radicals. nih.govresearchgate.net This can lead to the oxidation and eventual breakdown of the aromatic and heterocyclic rings.
Thermal Decomposition
The thermal stability of heterocyclic compounds can vary widely depending on their structure. The thermal decomposition of nitrogen-rich heterocyclic compounds often proceeds through radical mechanisms, involving the homolytic cleavage of the weakest bonds in the molecule at elevated temperatures. nih.gov For 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)-, the N-S bond is a likely candidate for initial thermal cleavage.
Research on the thermal decomposition of related sulfonyl-substituted compounds indicates that radical cyclization and rearrangement reactions can occur. acs.org For instance, the thermal decomposition of ortho-(phenylsulfonyl)-substituted phenyliminyl radicals can lead to cyclization and loss of sulfur dioxide. acs.org While the specific pathways for 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- have not been detailed, it is plausible that heating would generate benzenesulfonyl radicals and a benzothiazolone-derived radical, which would then undergo further reactions.
Potential Degradation Products
Based on the known reactivity of sulfonamides and benzothiazole derivatives, the degradation of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- can be expected to yield a range of products depending on the degradation pathway.
Table 1: Potential Degradation Products of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)-
| Degradation Pathway | Primary Cleavage Site | Expected Primary Products |
| Hydrolysis (Acidic) | N-S Sulfonamide Bond | 2(3H)-Benzothiazolone, Benzenesulfonic acid |
| Hydrolysis (Alkaline) | C=O Lactam Bond | 2-(Phenylsulfonylamino)phenylthioglycolic acid (ring-opened) |
| Photolysis (UV) | N-S Sulfonamide Bond | 2(3H)-Benzothiazolone, Benzenesulfonyl radical |
| Thermal Decomposition | N-S Sulfonamide Bond | Benzenesulfonyl radical, Benzothiazolone radical |
The primary degradation products themselves can undergo further transformation. For example, 2(3H)-benzothiazolone can be further degraded through oxidation of the benzene and thiazole (B1198619) rings, potentially leading to the formation of simpler organic acids, carbon dioxide, and inorganic sulfate (B86663) and nitrate (B79036) ions. researchgate.netnih.gov Benzenesulfonic acid is relatively stable but can be biodegraded by certain microorganisms.
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzothiazolone and phenylsulfonyl moieties. The benzothiazole (B30560) ring system typically displays four protons in the aromatic region, and their chemical shifts and coupling patterns are influenced by the substituents. rsc.orgniscair.res.innist.gov The phenylsulfonyl group will contribute an additional five protons.
The protons on the benzene (B151609) ring of the benzothiazolone core are expected to appear as a complex multiplet system due to their coupling with each other. Similarly, the protons of the phenylsulfonyl group will also produce signals in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts will be influenced by the electron-withdrawing nature of the sulfonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)-
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Benzothiazolone Aromatic Protons | 7.2 - 7.8 | Multiplet |
| Phenylsulfonyl Aromatic Protons | 7.5 - 8.2 | Multiplet |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds.
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)-, distinct signals are expected for the carbonyl carbon, the aromatic carbons of both rings, and the carbon atoms of the thiazole (B1198619) ring.
The carbonyl carbon (C=O) of the benzothiazolone moiety is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. mdpi.com The aromatic carbons will appear in the region of 110-150 ppm. The carbon atoms directly attached to the nitrogen and sulfur atoms will have their chemical shifts influenced by the electronegativity of these heteroatoms. The carbons of the phenylsulfonyl group will also resonate in the aromatic region, with the carbon attached to the sulfur atom showing a characteristic shift. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)-
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| C=O (Benzothiazolone) | 165 - 170 |
| Aromatic Carbons (Benzothiazolone) | 110 - 140 |
| C-S & C-N (Benzothiazolone) | 120 - 155 |
| Aromatic Carbons (Phenylsulfonyl) | 125 - 145 |
| C-SO₂ (Phenylsulfonyl) | 135 - 145 |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds. researchgate.netmdpi.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)-, COSY would be instrumental in tracing the connectivity of the protons within the benzothiazole and phenylsulfonyl aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the chemical shift of each carbon atom that bears a proton.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- is expected to show characteristic absorption bands for the carbonyl group, the sulfonyl group, and the aromatic rings. asianpubs.orgrsc.orgnist.govnih.gov
A strong absorption band corresponding to the C=O stretching vibration of the lactam in the benzothiazolone ring is anticipated in the region of 1680-1720 cm⁻¹. The sulfonyl group (SO₂) will exhibit two characteristic strong stretching vibrations: an asymmetric stretch typically around 1340-1380 cm⁻¹ and a symmetric stretch around 1150-1190 cm⁻¹. The C-N stretching vibration would likely appear in the 1300-1360 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching bands will be observed in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)-
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| C=O Stretch (Lactam) | 1680 - 1720 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| SO₂ Asymmetric Stretch | 1340 - 1380 | Strong |
| C-N Stretch | 1300 - 1360 | Medium |
| SO₂ Symmetric Stretch | 1150 - 1190 | Strong |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds. asianpubs.orgnih.gov
Raman Spectroscopy
The symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum. The C=C stretching vibrations of the benzene rings would be prominent. The sulfonyl group also gives rise to Raman signals, with the symmetric S=O stretch often being a strong and sharp band. The low-frequency region of the Raman spectrum could provide information about the skeletal vibrations of the entire molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. The molecular formula for 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- is C₁₃H₉NO₃S₂, yielding a calculated molecular weight of 291.35 g/mol .
Expected fragmentation would include the loss of the phenylsulfonyl group or parts of it, such as SO₂. Characteristic fragment ions would correspond to the stable benzothiazolone cation and the phenylsulfonyl cation. The fragmentation of the benzothiazole ring itself is also a possible pathway. nist.gov
Table 1: Predicted Mass Spectrometry Fragmentation Data
| m/z (Mass/Charge Ratio) | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 291 | [C₁₃H₉NO₃S₂]⁺ | Molecular Ion [M]⁺ |
| 227 | [C₁₃H₉NOS]⁺ | Loss of SO₂ |
| 150 | [C₇H₄NOS]⁺ | Cleavage of N-S bond, formation of benzothiazolone cation |
| 141 | [C₆H₅O₂S]⁺ | Cleavage of N-S bond, formation of phenylsulfonyl cation |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- is expected to be characterized by absorptions in the ultraviolet region, arising from π→π* and n→π* transitions within the aromatic benzothiazole system and the phenylsulfonyl group.
Studies on related benzothiazole derivatives show characteristic absorption bands in the UV spectrum. nist.govresearchgate.net For instance, monomeric pheomelanin analogs containing benzothiazole exhibit UV absorbance from approximately 280 nm to 360 nm due to extended conjugation. umaine.edu The presence of the sulfonyl group and the second aromatic ring would likely result in multiple absorption maxima (λmax) within this range. The use of UV-Vis spectroscopy has also been noted for monitoring the crystallization of related thiazole compounds. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. Although a specific crystal structure for 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- is not published, extensive data from analogous compounds, such as N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides and (phenylsulfonyl)indole derivatives, allows for a detailed prediction of its solid-state characteristics. mdpi.comresearchgate.net
These related structures consistently show that the two main ring systems (benzothiazole and phenyl) adopt a nearly orthogonal orientation relative to each other. researchgate.net This conformation is a common feature for molecules containing two bulky aromatic groups linked by a flexible bond.
Table 2: Predicted Crystal Structure Data
| Parameter | Predicted Value / Characteristic | Basis from Analogous Compounds |
|---|---|---|
| Crystal System | Monoclinic or Tetragonal | N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides crystallize in these systems. mdpi.com |
| Space Group | P2₁/c or P-42₁c | These space groups are common for the analog series. mdpi.com |
| Key Interactions | π-π stacking, C-H···O hydrogen bonds | Observed in both sulfonyl-indole and sulfonyl-benzothiazole structures. mdpi.comresearchgate.net |
Note: This data is extrapolated from the crystal structures of the closely related compounds cited.
The crystal packing is predicted to be dominated by a combination of weak intermolecular forces. Hirshfeld surface analysis performed on N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonyl-hydrazide reveals the relative importance of various atomic contacts. mdpi.com The packing is stabilized by:
π-π Stacking: Significant face-to-face, offset π-π interactions are expected between the aromatic benzothiazole systems of adjacent molecules and also between the phenyl rings of the sulfonyl groups. mdpi.comresearchgate.net
C-H···O Hydrogen Bonds: Weak hydrogen bonds are likely to form between hydrogen atoms on the aromatic rings and the highly electronegative oxygen atoms of the sulfonyl group. These interactions play a crucial role in stabilizing the three-dimensional crystal lattice. researchgate.net
The structure of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- is conformationally defined but lacks the potential for common tautomerism.
Tautomerism: The parent compound, 2-hydroxybenzothiazole, can exist in a tautomeric equilibrium with 2(3H)-Benzothiazolone. nih.gov However, in the title compound, the substitution of the hydrogen atom at the N-3 position with a phenylsulfonyl group locks the molecule into the "keto" or "one" form. Therefore, this type of tautomerism is not possible.
Conformational Analysis: The primary conformational flexibility arises from the rotation around the N-C and S-N single bonds. Crystal structures of similar molecules show that the phenylsulfonyl group and the benzothiazole ring system are not coplanar. researchgate.net Instead, they typically adopt a twisted conformation with a significant dihedral angle between the planes of the two rings, often approaching 90 degrees. This sterically favorable arrangement minimizes repulsion between the bulky groups.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, grounded in the principles of quantum mechanics, allow for the prediction of molecular geometries, energies, and electronic properties with increasing accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying medium to large molecular systems like 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)-. researchgate.netscirp.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with a basis set such as 6-31G(d,p) or larger, is commonly employed for such calculations. researchgate.netscirp.org
Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)-, this would involve starting with an initial guess of the structure and iteratively adjusting the atomic coordinates until the forces on all atoms are negligible. The resulting optimized geometry provides key structural parameters.
The electronic structure, described by the distribution of electrons within the molecule, is also a primary output of DFT calculations. This includes the energies and shapes of molecular orbitals, which are crucial for understanding the molecule's stability and reactivity.
| Parameter | Representative Calculated Value | Description |
| Total Energy | Varies (e.g., in Hartrees) | The total electronic energy of the molecule at its optimized geometry. |
| Dipole Moment | ~3-5 Debye | A measure of the overall polarity of the molecule, arising from asymmetrical charge distribution. |
| Rotational Constants | Varies (e.g., in GHz) | Determined from the principal moments of inertia, used in microwave spectroscopy. |
Note: The values in this table are illustrative and based on typical results for similar heterocyclic compounds. Actual calculated values would be specific to the chosen DFT method and basis set.
Ab Initio Methods for Electronic Properties
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), provide an alternative to DFT for calculating electronic properties. While often more computationally demanding, they can offer a higher level of theoretical rigor. These methods are valuable for calculating fundamental properties like ionization potential and electron affinity, which are related to the energies of the frontier molecular orbitals. For complex systems, a combination of DFT for geometry and ab initio methods for single-point energy calculations can be an effective strategy.
Spectroscopic Property Prediction and Validation
Computational methods are instrumental in predicting and interpreting spectroscopic data. Theoretical calculations can simulate vibrational (infrared and Raman) and electronic (UV-Visible) spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR and Raman spectrum can be generated. core.ac.uk These calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method, allowing for a more direct comparison with experimental spectra. This aids in the assignment of vibrational modes to specific molecular motions, such as the stretching of the C=O and S=O bonds or the vibrations of the aromatic rings.
Reaction Pathway Analysis and Transition State Modeling
Theoretical chemistry can be used to explore the mechanisms of chemical reactions. For 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)-, this could involve modeling its synthesis or potential degradation pathways. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect them. Locating a transition state and calculating its energy provides the activation energy barrier for a reaction step, offering insights into reaction kinetics. This type of analysis is vital for understanding how the phenylsulfonyl group influences the reactivity of the benzothiazolone core.
Molecular Orbital Analysis
The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comrsc.org
The HOMO represents the orbital from which an electron is most likely to be donated. Its energy is related to the molecule's ionization potential. A higher HOMO energy suggests a greater propensity to act as an electron donor.
The LUMO is the orbital to which an electron is most likely to be accepted. Its energy is related to the electron affinity. A lower LUMO energy indicates a greater ability to act as an electron acceptor.
| Parameter | Representative Calculated Value (eV) | Significance |
| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating ability. |
| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Correlates with chemical reactivity and kinetic stability. mdpi.com |
Note: These values are representative based on studies of other benzothiazole (B30560) derivatives and would be refined by specific calculations on the target molecule.
Charge Distribution and Electrostatic Potential Maps
The distribution of charge within a molecule is key to understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge landscape on the molecule's surface. scirp.org
The MEP is plotted onto the electron density surface, with colors indicating different potential values. Typically:
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)-, these areas are expected around the oxygen atoms of the carbonyl and sulfonyl groups.
Blue regions signify positive electrostatic potential, which is electron-poor and prone to nucleophilic attack.
Green areas represent neutral or weakly polarized regions.
For 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)-, the MEP map would visually confirm the strong electron-withdrawing effect of the sulfonyl group, highlighting the electrophilic nature of the sulfur atom and the nucleophilic character of the oxygen atoms. This provides a powerful tool for predicting sites of intermolecular interactions, such as hydrogen bonding or reactions with nucleophiles and electrophiles. scirp.org
Structure Reactivity Relationships of 2 3h Benzothiazolone, 3 Phenylsulfonyl Derivatives
Influence of Substituents on the Phenylsulfonyl Moiety on Reactivity
The phenylsulfonyl group plays a critical role in the reactivity of the molecule, particularly concerning transformations involving the nitrogen-sulfur (N-S) bond. The susceptibility of the sulfur atom to nucleophilic attack is directly influenced by the electronic nature of substituents on the attached phenyl ring.
Research on analogous N-arylsulfonyl compounds, such as β-sultams, provides a strong model for this behavior. Studies show that the rate of reactions like alkaline hydrolysis is highly dependent on substituents on the aryl group. Electron-withdrawing groups (EWGs) on the phenyl ring increase the rate of reaction, while electron-donating groups (EDGs) decrease it. nih.gov This is because EWGs, such as nitro (-NO₂) or chloro (-Cl), pull electron density away from the sulfonyl group. This withdrawal of electrons increases the partial positive charge on the sulfur atom, making it a more electrophilic center and thus more vulnerable to attack by nucleophiles. researchgate.net
Conversely, EDGs like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) push electron density towards the sulfonyl group, which reduces the electrophilicity of the sulfur atom and slows down the rate of nucleophilic attack. This relationship can be quantified using Hammett plots, where a positive rho (ρ) value indicates that the reaction is accelerated by electron-withdrawing substituents. For example, studies on the acidity of substituted phenyl phenacyl sulfones found a ρ value of +2.01, indicating a high sensitivity to substituent effects where EWGs stabilize the formation of a negative charge on the adjacent carbon. researchgate.net A similar principle applies to nucleophilic attack on the sulfur atom itself.
The reactivity of the N-S bond in 3-(phenylsulfonyl)-2(3H)-benzothiazolone derivatives in reactions such as hydrolysis or aminolysis is therefore tunable. By choosing appropriate substituents for the phenyl ring, the stability and reactivity of the entire molecule can be precisely controlled.
Interactive Data Table: Predicted Influence of Phenylsulfonyl Substituents on Reactivity
Users can filter this table to see how different types of substituents are predicted to affect the reactivity of the sulfur center towards nucleophiles.
| Substituent (X) on Phenyl Ring | Electronic Effect | Predicted Effect on Sulfur Electrophilicity | Predicted Rate of Nucleophilic Attack |
| -NO₂ (para) | Strong Electron-Withdrawing | Significantly Increased | Significantly Faster |
| -CN (para) | Strong Electron-Withdrawing | Increased | Faster |
| -Cl (para) | Electron-Withdrawing | Moderately Increased | Moderately Faster |
| -H (unsubstituted) | Neutral (Reference) | Baseline | Baseline |
| -CH₃ (para) | Electron-Donating | Decreased | Slower |
| -OCH₃ (para) | Strong Electron-Donating | Significantly Decreased | Significantly Slower |
Effects of Substituents on the Benzothiazolone Ring on Reactivity
Substituents on the fused benzene (B151609) ring of the benzothiazolone moiety primarily influence the reactivity of the aromatic system itself, particularly in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org In an SNAr reaction, a nucleophile displaces a leaving group (such as a halide) on the aromatic ring.
The feasibility and rate of SNAr are highly dependent on the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org Such groups are necessary to activate the ring towards attack by a nucleophile. They do this by withdrawing electron density, making the ring carbons more electrophilic and, crucially, by stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.orglibretexts.org For effective stabilization, the EWG must be positioned ortho or para to the leaving group, allowing the negative charge to be delocalized onto the EWG through resonance. libretexts.org A substituent in the meta position does not provide this resonance stabilization. libretexts.org
Therefore, a derivative such as 6-chloro-7-nitro-3-(phenylsulfonyl)-2(3H)-benzothiazolone would be highly reactive towards nucleophiles (e.g., amines, alkoxides), with the chloride being readily displaced. In contrast, 6-chloro-3-(phenylsulfonyl)-2(3H)-benzothiazolone, lacking a strongly activating nitro group, would be significantly less reactive under the same conditions. Electron-donating groups on the benzothiazolone ring would further deactivate the ring towards nucleophilic substitution. lumenlearning.comlibretexts.org
Interactive Data Table: Predicted Influence of Benzothiazolone Ring Substituents on SNAr Reactivity
This table illustrates the predicted reactivity of a hypothetical 6-chloro-3-(phenylsulfonyl)-2(3H)-benzothiazolone derivative with various additional substituents towards a nucleophile.
| Additional Substituent | Position | Electronic Effect | Predicted Effect on SNAr Rate at C-6 |
| -NO₂ | 7 (ortho) | Strong Electron-Withdrawing | Strong Activation |
| -NO₂ | 5 (para) | Strong Electron-Withdrawing | Strong Activation |
| -CF₃ | 7 (ortho) | Strong Electron-Withdrawing | Strong Activation |
| -NO₂ | 4 (meta) | Strong Electron-Withdrawing | Weak Activation (Inductive only) |
| -H | N/A | Neutral (Reference) | Baseline |
| -CH₃ | 7 (ortho) | Electron-Donating | Deactivation |
| -OH | 5 (para) | Strong Electron-Donating | Strong Deactivation |
Conformational Dynamics and their Impact on Chemical Transformations
The three-dimensional shape and flexibility of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- derivatives—their conformational dynamics—can have a profound impact on their chemical reactivity. The molecule is not static; rotation can occur around the single bonds, particularly the N-S bond and the S-C(phenyl) bond. This rotation gives rise to different conformers, which are spatial arrangements of the molecule that can be interconverted.
While specific experimental or computational studies on the conformational dynamics of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- itself are not extensively documented in the surveyed literature, general principles of stereochemistry and reactivity apply. Different conformers can possess different potential energies; the molecule will predominantly exist in the most stable, lower-energy conformation. In this preferred shape, certain reactive sites may be sterically hindered, while others may be more exposed.
Therefore, a complete understanding of the reactivity of these derivatives would require detailed analysis of their conformational landscape to identify the most stable conformers and the energy barriers to adopting more reactive, less-stable shapes.
Synthesis and Exploration of Derivatives of 2 3h Benzothiazolone, 3 Phenylsulfonyl
Functionalization of the Benzene (B151609) Ring of the Benzothiazolone Moiety
Modifications to the benzene ring of the benzothiazolone core are a primary strategy to fine-tune the electronic and steric properties of the resulting molecules. These modifications can influence intermolecular interactions and biological target affinity. A common approach involves starting with a pre-functionalized 2-aminothiophenol (B119425) or by performing electrophilic substitution reactions on the benzothiazole (B30560) ring system itself, though the latter can be challenging due to the deactivating nature of the sulfonyl group.
Research has demonstrated the synthesis of various analogs by introducing substituents at different positions of the benzothiazole's benzene ring. For instance, the placement of fluoro-, chloro-, bromo-, methyl-, or methoxy- groups has been explored to create a library of derivatives. nih.gov These substitutions are typically achieved by using appropriately substituted precursors during the initial ring formation. The general synthetic pathway often involves the reaction of a substituted 2-aminophenyl benzothiazole with a sulfonyl chloride derivative. nih.gov
Table 1: Examples of Functionalized Benzothiazole-Phenyl Analogs
| Substituent on Benzothiazole Ring | Resulting Compound Class | Reference |
|---|---|---|
| Fluoro | Fluoro-benzothiazole derivatives | nih.gov |
| Chloro | Chloro-benzothiazole derivatives | nih.gov |
| Bromo | Bromo-benzothiazole derivatives | nih.gov |
| Methyl | Methyl-benzothiazole derivatives | nih.gov |
Modifications at the N3 Phenylsulfonyl Group
This is typically accomplished by reacting the parent 2(3H)-benzothiazolone with a range of substituted benzenesulfonyl chlorides in an appropriate solvent and base. For example, derivatives have been synthesized where the phenylsulfonyl group is substituted with electron-withdrawing or electron-donating groups to study structure-activity relationships. One specific synthesized analog is N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide, which incorporates a trifluoromethyl group on the phenylsulfonyl moiety. nih.gov
Introduction of Diverse Heterocyclic Moieties
Fusing or linking additional heterocyclic rings to the 2(3H)-benzothiazolone, 3-(phenylsulfonyl)- framework is a key strategy for generating novel chemical entities with unique three-dimensional shapes and properties.
The synthesis of fused heterocyclic systems such as pyrazolo[5,1-c]-1,2,4-triazines can be achieved through multi-step reaction sequences. A general methodology involves the reaction of a suitable precursor, such as a β-ketonitrile derived from the benzothiazolone core, with a heterocyclic diazonium salt. researchgate.net This reaction yields a hydrazone intermediate, which can then undergo intramolecular cyclization upon heating in a high-boiling point solvent like pyridine (B92270) to form the final fused pyrazolo[5,1-c]-1,2,4-triazine structure. researchgate.net This approach allows for the combination of the benzothiazole and pyrazolotriazine scaffolds.
Thiazole (B1198619) rings can be appended to the benzothiazole backbone using established synthetic protocols like the Hantzsch thiazole synthesis. google.com This reaction involves the condensation of an α-haloketone with a thioamide. In this context, a thioamide derivative of the parent benzothiazole structure would be a key intermediate. google.com
For the introduction of 1,3,4-thiadiazole (B1197879) rings, a common route involves the cyclization of thiosemicarbazide (B42300) derivatives. A carboxylic acid derivative of the benzothiazole-sulfonamide can be converted to an acyl thiosemicarbazide, which is then cyclized using an acid catalyst to yield the 2,5-disubstituted 1,3,4-thiadiazole. nih.govresearchgate.net
Table 2: General Synthetic Routes to Thiazole and Thiadiazole Derivatives
| Target Heterocycle | General Method | Key Intermediate | Reference |
|---|---|---|---|
| Thiazole | Hantzsch Synthesis | Benzothiazole-derived thioamide | google.com |
The indole (B1671886) nucleus has been successfully integrated with the benzothiazole scaffold. One reported synthesis involves preparing 2-[1-(phenylsulfonyl)-1H-indol-3-yl]acetic acid, which contains the key phenylsulfonyl indole structure. asianpubs.org This acid is then coupled with various 6-substituted 2-aminobenzothiazoles using a coupling agent like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC). asianpubs.org This method creates a direct amide linkage between the indole and benzothiazole moieties, with the phenylsulfonyl group residing on the indole nitrogen.
Table 3: Synthesis of Indole-Benzothiazole Acetamide Derivatives
| Step | Reaction | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | Esterification | Indole-3-acetic acid, Methanol, p-Toluene sulfonic acid | Indole-3-acetic acid methyl ester | asianpubs.org |
| 2 | Sulfonylation | Indole-3-acetic acid methyl ester, Benzene sulfonyl chloride, KOH | 2-[1-(phenylsulfonyl)-1H-indol-3-yl]methyl acetate | asianpubs.org |
| 3 | Hydrolysis | 2-[1-(phenylsulfonyl)-1H-indol-3-yl]methyl acetate | 2-[1-(phenylsulfonyl)-1H-indol-3-yl]acetic acid | asianpubs.org |
A notable area of exploration has been the synthesis of benzothiazole-based pyrimidine (B1678525) sulfonamides. acs.orgnih.gov A successful and high-yield synthetic route begins with the preparation of benzothiazol-2-yl-acetonitrile. acs.orgresearchgate.net This starting material is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to produce a reactive enamine intermediate, 2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile. acs.orgresearchgate.net This intermediate is then reacted with an N-arylsulfonated guanidine (B92328) in the presence of a base like potassium hydroxide (B78521). acs.org The reaction proceeds through a Michael addition followed by intramolecular cyclization to yield the N-(4-amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl)arylsulfonamide products. researchgate.net
Table 4: Synthesized N-(4-amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl)arylsulfonamides
| Compound | Arylsulfonamide Group | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 5a | Benzenesulfonamide | 74.3 | 345–346 | acs.org |
Synthesis of Pluripotent Molecules Based on Benzo[d]thiazol-2-ylsulfonyl
The concept of "pluripotent molecules" in organic synthesis refers to the use of a single, highly functionalized starting material that can be diverged into a wide array of structurally different products through various reaction pathways. The benzo[d]thiazol-2-ylsulfonyl group has been identified as a key functional moiety in the design of such pluripotent molecules, facilitating a range of chemical transformations. theses.cz
Research in this area has led to the development of specific pluripotent molecules (PMs) that serve as platforms for diversity-oriented synthesis. theses.cz These molecules are designed to contain multiple reactive sites that can be selectively addressed to generate diverse molecular scaffolds. theses.cz The overarching goal is to enable the rapid and efficient generation of chemical libraries with significant structural variety. theses.cz
One of the foundational reagents in this field is ethyl (benzothiazol-2-ylsulfonyl)acetate . This compound has been effectively utilized in modified Julia olefination reactions to produce α,β-unsaturated esters from a variety of aldehydes. organic-chemistry.orgrsc.org The reaction proceeds under mild conditions and demonstrates high stereoselectivity, which is influenced by the structure of the aldehyde substrate. rsc.org
The synthesis of this key pluripotent building block begins with the reaction of 2-mercaptobenzothiazole (B37678) with ethyl chloroacetate, followed by oxidation of the resulting sulfide (B99878) to the corresponding sulfone.
Synthesis of Pluripotent Molecule Precursors
The reactivity of the benzo[d]thiazol-2-ylsulfonyl group is central to the utility of these pluripotent molecules. For instance, α-sulfenylated carbonyl compounds, which are precursors to the sulfonyl derivatives, can be synthesized through various methods, including the direct oxidative coupling of carbonyl compounds with benzo[d]thiazole-2(3H)-thione. nih.gov
Table 1: Selected Examples of Modified Julia Olefination using Ethyl (benzothiazol-2-ylsulfonyl)acetate
| Aldehyde Substrate | Base | Solvent | Temperature | Product | Yield (%) | E:Z Ratio |
| Benzaldehyde | DBU | CH₂Cl₂ | Room Temp. | Ethyl cinnamate | >98 | >98:2 |
| 4-Nitrobenzaldehyde | DBU | CH₂Cl₂ | Room Temp. | Ethyl 4-nitrocinnamate | >98 | >98:2 |
| Cyclohexanecarboxaldehyde | DBU | CH₂Cl₂ | Room Temp. | Ethyl 3-cyclohexylacrylate | 91 | >98:2 |
| Heptanal | DBU | CH₂Cl₂ | -78 °C | Ethyl non-2-enoate | 85 | 8:92 |
This table is a representation of typical results and is not exhaustive. rsc.org
Further research has expanded on this concept to develop more complex pluripotent molecules, designated as PM-1 and PM-2. These molecules are designed for use in one-pot protocols to achieve diverse chemical transformations, including C-C bond formations (such as olefination and alkynylation), the synthesis of ketones and esters, and the formation of five-membered heterocyclic rings like pyrroles, furans, and thiophenes. theses.cz
The synthetic strategy involves leveraging the unique reactivity of the α-benzothiazolylsulfonyl moiety to engage in cycloadditions, Michael additions, and molecular rearrangements. theses.cz For example, PM-2 has been successfully employed in (3+2) and (4+2) cycloaddition reactions. theses.cz The electrophilic nature of PM-2 allows for reactions with a variety of nucleophiles, leading to the discovery of novel transformations and the formation of enantioenriched products such as dihydrofurans. theses.cz
The development of these benzo[d]thiazol-2-ylsulfonyl-based pluripotent molecules represents a significant advancement in the field of diversity-oriented synthesis, providing efficient pathways to complex and varied molecular architectures from common starting materials.
Applications in Organic Synthesis
2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- as a Synthon and Building Block
C-C Bond Forming Reactions
Carbon-carbon (C-C) bond forming reactions are fundamental in organic chemistry, enabling the construction of complex molecular skeletons. chemistry.coachlibretexts.org These reactions can be achieved through various methods, including nucleophilic additions, cross-coupling reactions, and radical reactions. chemistry.coachlibretexts.org While the structure of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- suggests potential for participation in C-C bond forming reactions, for instance, through deprotonation and subsequent reaction with an electrophile, specific documented examples could not be found.
Cycloaddition Reactions
Cycloaddition reactions are processes in which two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct. researchgate.net These reactions are powerful tools for the construction of cyclic and heterocyclic systems. Common examples include Diels-Alder and 1,3-dipolar cycloadditions. While benzothiazole (B30560) derivatives can participate in cycloaddition reactions, specific studies detailing the involvement of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- in such transformations are not described in the available search results.
Michael Addition Reactions
The Michael addition is the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction is a widely used method for forming C-C bonds under mild conditions. wikipedia.org The nucleophiles, often stabilized carbanions like enolates, add to the β-carbon of the unsaturated system. wikipedia.orgmasterorganicchemistry.com While the methylene (B1212753) group adjacent to the carbonyl in the benzothiazolone ring could potentially be deprotonated to act as a Michael donor, or the molecule could be modified to act as a Michael acceptor, no specific examples involving 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- have been documented in the retrieved literature.
Olefination Reactions utilizing Lithio Derivatives
Olefination reactions, such as the Wittig reaction, are used to synthesize alkenes from carbonyl compounds. harvard.edu These reactions often involve the use of organophosphorus ylides. The use of lithio derivatives, generated by deprotonation with strong bases like organolithium reagents, is common in these transformations. harvard.edu Information regarding the synthesis of lithio derivatives of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- and their subsequent use in olefination reactions could not be located.
Molecular Rearrangements
Molecular rearrangements are reactions that involve the reorganization of the carbon skeleton of a molecule to form a structural isomer of the original molecule. These can be catalyzed by acids, bases, or heat. researchgate.netnih.gov N-heterocyclic carbenes have also been shown to catalyze rearrangements of certain vinyl sulfones. nih.gov There is no information available in the search results regarding molecular rearrangements specifically involving 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)-.
Role in Organocatalysis
Organocatalysis is a form of catalysis that uses small organic molecules to accelerate chemical reactions. These catalysts can operate through various mechanisms, including acting as Lewis bases, Lewis acids, Brønsted bases, or Brønsted acids. While various heterocyclic structures are employed as organocatalysts, a specific role for 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- in organocatalysis has not been described in the available literature.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(phenylsulfonyl)-2(3H)-benzothiazolone, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via sulfonylation of 2(3H)-benzothiazolone using phenylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Optimization involves:
- Temperature control (0–25°C) to minimize side reactions.
- Solvent selection (e.g., dichloromethane or THF) to enhance solubility.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
- Key Challenge : Competing hydrolysis of the sulfonyl chloride; use of molecular sieves or inert atmospheres improves yield.
Q. How are the physicochemical properties of 3-(phenylsulfonyl)-2(3H)-benzothiazolone characterized?
- Analytical Techniques :
- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods (literature range: 160–165°C).
- Solubility : Assessed in polar (DMSO, methanol) and non-polar solvents (hexane) using UV-Vis spectroscopy.
- Spectroscopic Data :
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) .
- NMR : ¹H NMR signals for aromatic protons (δ 7.2–8.1 ppm) and sulfonyl group integration .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic effects of the phenylsulfonyl group on benzothiazolone’s reactivity?
- Approach :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model charge distribution and frontier molecular orbitals (HOMO/LUMO).
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS.
Q. How can researchers investigate the DNA-binding potential of 3-(phenylsulfonyl)-2(3H)-benzothiazolone?
- Experimental Design :
- Spectroscopic Assays :
- UV-Vis titration to calculate binding constants (Kₐ).
- Fluorescence quenching to assess intercalation or groove binding.
- Viscometry : Measure changes in DNA viscosity upon compound addition.
- Molecular Docking : Use AutoDock Vina to predict binding modes with B-DNA .
Q. What strategies resolve contradictions in reported toxicity data for benzothiazolone derivatives?
- Methodology :
- In Vitro vs. In Vivo Models : Compare LD₅₀ values (e.g., rodent oral toxicity) with cytotoxicity assays (e.g., HepG2 cell viability).
- Metabolite Analysis : Use LC-MS to identify toxic intermediates (e.g., sulfonic acid derivatives) .
- Case Study : For 3-((trichloromethyl)thio)-benzothiazolone, discrepancies in LD₅₀ (3350 mg/kg in mice) vs. in vitro hepatotoxicity (IC₅₀ = 50 µM) highlight species-specific metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
